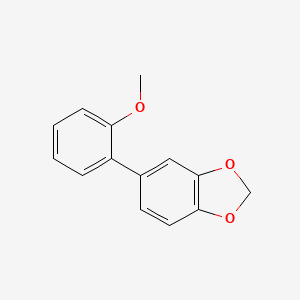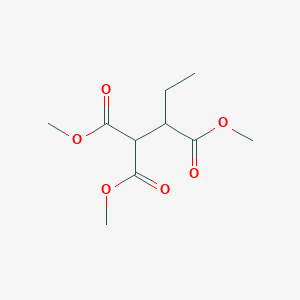
2-Nitroundecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroundecan-5-one is an organic compound characterized by a nitro group (-NO2) attached to the fifth carbon of an undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroundecan-5-one typically involves the nitration of undecane derivatives. One common method is the nitration of 5-undecanone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperatures to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitroundecan-5-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2-Aminoundecan-5-one.
Oxidation: 2-Nitroundecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitroundecan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Nitroundecan-5-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
2-Nitrodecane-5-one: Similar structure but with a shorter carbon chain.
2-Nitrododecan-5-one: Similar structure but with a longer carbon chain.
2-Nitrohexan-5-one: Similar structure but with a much shorter carbon chain.
Uniqueness: 2-Nitroundecan-5-one is unique due to its specific chain length and the position of the nitro group, which influence its chemical reactivity and potential applications. Its balance of hydrophobic and hydrophilic properties makes it suitable for various applications in different fields.
Propriétés
Numéro CAS |
90072-88-1 |
|---|---|
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-nitroundecan-5-one |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-7-11(13)9-8-10(2)12(14)15/h10H,3-9H2,1-2H3 |
Clé InChI |
XCFXLQQXCQMTJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCC(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
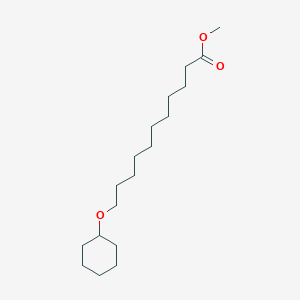
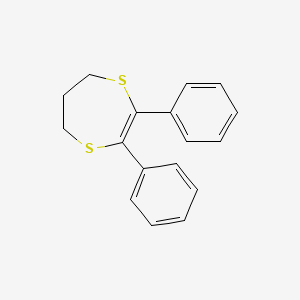
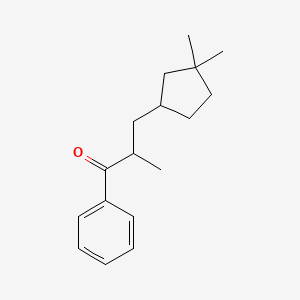

![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
